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Introduction: The Enduring Legacy of a Privileged
Scaffold

Quinoline, a simple bicyclic aromatic heterocycle composed of a benzene ring fused to a
pyridine ring, stands as a titan in the world of medicinal chemistry.[1][2] First isolated from coal
tar in 1834, this "privileged scaffold" has demonstrated remarkable versatility, forming the core
of a vast number of natural products, synthetic bioactive molecules, and clinically approved
drugs.[2][3] Its unique physicochemical properties, including its weak basicity and ability to
participate in both electrophilic and nucleophilic substitutions, allow for extensive
functionalization at multiple positions, making it a highly adaptable building block for drug
design.[4][5][6]

This guide offers a comprehensive exploration of the quinoline scaffold, moving from its
fundamental chemical attributes and synthesis to its profound impact on drug discovery. We will
delve into the mechanistic intricacies of quinoline-based drugs, provide practical insights into
their design and synthesis, and explore the structure-activity relationships (SAR) that govern
their therapeutic efficacy. This document is intended for researchers, scientists, and drug
development professionals seeking to leverage the full potential of this exceptional
pharmacophore.
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Section 1: Physicochemical Properties and
Structural Features

The therapeutic versatility of the quinoline scaffold is intrinsically linked to its distinct electronic
and structural characteristics. As a bicyclic aromatic system, it possesses a rigid, planar
structure that can effectively interact with a variety of biological targets through -1t stacking,
intercalation, and hydrogen bonding.[3]

The presence of the nitrogen atom at position 1 renders the molecule a weak tertiary base
(pKa of quinolinium ion is ~4.9), allowing it to form salts with acids.[5][7] This property is crucial
for modulating the solubility and pharmacokinetic profiles of drug candidates.[7] The nitrogen
atom also exerts an electron-withdrawing effect, which deactivates the pyridine ring towards
electrophilic substitution while activating it for nucleophilic attack. Conversely, the benzene ring
remains more susceptible to electrophilic substitution, typically at positions 5 and 8.[8][9] This
differential reactivity provides a powerful handle for selective chemical modification.

Tautomerism in Functionalized Quinolines

A key feature influencing the biological activity of substituted quinolines is tautomerism. For
instance, quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-
2(1H)-thione. Spectroscopic and computational studies have shown that the thione form is
generally the more stable and predominant tautomer in solution.[2] This equilibrium is critical as
it dictates the molecule's reactivity and its potential interactions with biological macromolecules.
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Section 2: Synthesis of the Quinoline Core

The construction of the quinoline ring system is a well-established field in organic chemistry,
with several named reactions providing reliable routes to the core scaffold and its derivatives.
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final
molecule.

Classical Synthesis Methodologies

Several classical methods have been the workhorses for quinoline synthesis for over a century.
[5] These reactions typically involve the condensation of anilines with carbonyl compounds

followed by cyclization.

o Skraup Synthesis: This is one of the oldest and most famous methods, involving the reaction
of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[9][10] The
reaction proceeds through the in-situ dehydration of glycerol to acrolein, which then
undergoes a Michael addition with aniline, followed by cyclization and oxidation.[5][9]
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o Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses a,[3-
unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.
[91[10]

o Combes Synthesis: This method produces 2,4-disubstituted quinolines by reacting anilines
with 1,3-dicarbonyl compounds (like B-diketones) under acidic conditions.[9][10]

o Friedlander Synthesis: This is a highly versatile and straightforward method that involves the
condensation of an o-aminoaryl aldehyde or ketone with a compound containing an a-
methylene group adjacent to a carbonyl group.[8][9] It offers excellent control over the final
substitution pattern.

o Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a
carbonyl compound in the presence of a base.[9][10]

Modern and Greener Synthetic Approaches

While classical methods are robust, they often require harsh conditions. Modern synthetic
chemistry has focused on developing more efficient and environmentally friendly protocols.[4]
Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction
times and improve yields.[4][11] The use of metal nanoparticle catalysts and ultrasound
irradiation also represents potent and effective techniques for quinoline synthesis with
improved atom economy and milder conditions.[4][11]

Experimental Protocol: Friedlander Annulation for 2-
Substituted Quinoline Synthesis

This protocol describes a general and reliable method for synthesizing 2-substituted quinolines,
a common motif in medicinal chemistry. The causality behind this choice lies in its high
convergence and the direct installation of substituents at the C2 position, which is often crucial
for biological activity.

Objective: To synthesize 2-phenylquinoline from 2-amino-benzaldehyde and acetophenone.
Materials:

e 2-Amino-benzaldehyde (1.0 mmol)
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e Acetophenone (1.1 mmol)

e Potassium hydroxide (KOH) (2.0 mmol)

o Ethanol (10 mL)

e Round-bottom flask (50 mL)

o Reflux condenser

e Magnetic stirrer and hotplate

Procedure:

o Reaction Setup: Combine 2-amino-benzaldehyde, acetophenone, and ethanol in the round-
bottom flask equipped with a magnetic stir bar.

o Base Addition: Add potassium hydroxide to the mixture. The base is critical as it catalyzes
the initial aldol condensation between the two carbonyl partners.

o Reflux: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring. The
reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting
materials are consumed (usually 2-4 hours). The elevated temperature facilitates both the
condensation and the subsequent intramolecular cyclization and dehydration to form the
aromatic quinoline ring.

o Workup: After cooling to room temperature, pour the reaction mixture into cold water (50
mL). The product will often precipitate as a solid.

« |solation and Purification: Collect the solid product by vacuum filtration, wash with cold water,
and dry. The crude product can be further purified by recrystallization from a suitable solvent
(e.g., ethanol) to yield pure 2-phenylquinoline. This purification step is self-validating through
characterization (melting point, NMR, MS).
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Caption: Workflow for the Friedlander synthesis of 2-phenylquinoline.

Section 3: Quinoline in Anticancer Drug Discovery

The quinoline scaffold is a prolific source of anticancer agents, with derivatives demonstrating a
wide range of mechanisms to combat malignancy.[12][13] These compounds can induce
apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration.[12][14]

Kinase Inhibition

Many quinoline-based compounds function as kinase inhibitors, targeting the ATP-binding site
of kinases involved in cancer cell signaling pathways.[1][15][16] Several FDA-approved drugs,
such as Lapatinib and Cabozantinib, feature a quinoline or quinoline-related core and are used
to treat various cancers by inhibiting tyrosine kinases like EGFR, HER2, and VEGFR.[15] The
planar quinoline ring can mimic the adenine moiety of ATP, forming crucial hydrogen bonds
within the kinase hinge region.[17]
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Caption: Competitive inhibition of kinase activity by quinoline derivatives.

DNA Damage and Topoisomerase Inhibition

Certain quinoline derivatives can exert their anticancer effects by interacting directly with DNA.
[8] The planar aromatic system allows them to intercalate between DNA base pairs, disrupting
DNA replication and transcription.[2] Others act as topoisomerase inhibitors. Camptothecin, a
natural product containing a quinoline moiety, and its clinical analogues (Topotecan, Irinotecan)
are potent topoisomerase | inhibitors.[13] They trap the enzyme-DNA complex, leading to DNA
strand breaks and ultimately apoptosis.

Structure-Activity Relationship (SAR) Insights
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SAR studies are crucial for optimizing the anticancer potency of quinoline derivatives.[8][12]
For instance, in many kinase inhibitors, specific substitutions on the quinoline ring are required
for optimal binding. Li et al. found that introducing a flexible alkylamino side chain at position-4
and an alkoxy group at position-7 of the quinoline nucleus enhanced antiproliferative activity.
[11] SAR studies have also demonstrated that the position and nature of substituents can
dramatically influence activity; for example, the presence of a hydroxyl or methoxy group at
position 7 can be critical for anticancer effects.[8]

Target/Mechanism of o o
Drug Name . Clinical Application
Action

] Topoisomerase | inhibitor, DNA  Ovarian, lung, and colorectal
Camptothecin (and analogues)
damage[13] cancer

o Dual Tyrosine Kinase Inhibitor -
Lapatinib HER2-positive breast cancer
(EGFR and HER2)[18]

o Multi-Tyrosine Kinase Inhibitor ~ Medullary thyroid cancer, renal
Cabozantinib

(VEGFR, MET, RET) cell carcinoma
o PI3K/mTOR inhibitor (under ) )
Dactolisib ) Various solid tumors
trial)[14]

o EGFR Tyrosine Kinase
Pelitinib o ] Non-small cell lung cancer
inhibitor (under trial)[14]

Section 4: Quinolines in Antimalarial Drug
Discovery

The history of quinoline in medicinal chemistry is inextricably linked to the fight against malaria.
Quinine, an alkaloid isolated from the bark of the Cinchona tree, was the first effective
treatment for malaria and features a quinoline core.[13][19] This led to the development of
synthetic quinoline antimalarials like chloroquine, mefloquine, and primaquine, which have
been mainstays in malaria treatment for decades.[13][20][21]

Mechanism of Action
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The primary mechanism of action for many quinoline antimalarials, such as chloroquine,
involves disrupting the parasite's detoxification of heme.[20][21] Inside the infected red blood
cell, the malaria parasite digests hemoglobin in its acidic food vacuole, releasing large
guantities of toxic free heme.[21] The parasite normally detoxifies this heme by polymerizing it
into an inert crystalline substance called hemozoin.

Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole
of the parasite.[20][21] There, it is believed to cap the growing hemozoin polymer, preventing
further polymerization.[20] The buildup of toxic free heme leads to oxidative stress and
membrane damage, ultimately killing the parasite.[20][21]

Quinoline Action in Malaria Parasite
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Caption: Mechanism of action for chloroquine in the malaria parasite.

Drug Resistance
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The emergence of drug resistance, particularly to chloroquine, is a major global health
challenge.[20] Resistance is often associated with mutations in parasite genes, such as the
Plasmodium falciparum chloroquine resistance transporter (PfCRT), which is thought to reduce
the accumulation of the drug in the food vacuole.[21] This has spurred research into new
quinoline derivatives and hybrids that can overcome existing resistance mechanisms.[11][20]

Section 5: Advanced Topics and Future Directions
Quinoline Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single
molecule, has been successfully applied to the quinoline scaffold.[14] This approach aims to
create drugs with dual modes of action, potentially overcoming drug resistance and improving
efficacy.[4][11] Hybrids of quinoline with moieties like coumarin, triazole, and oxadiazole have
shown promising results in preclinical studies for antitubercular, anticancer, and anti-
inflammatory activities.[4][11]

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in drug design where a functional group is
replaced by another with similar physical or chemical properties to improve potency, selectivity,
or pharmacokinetic parameters. In the context of quinolines, researchers have explored
replacing the core scaffold with related heterocycles like cinnolines or quinazolines to probe
interactions with biological targets or to develop novel intellectual property.[18][22] For
example, replacing a benzanilide moiety with a biphenyl group in a quinoline carboxamide
series led to the development of potent ABCG2 modulators.[23]

Computational Approaches in Quinoline Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the design and
optimization of new drug candidates.[8] Techniques such as Density Functional Theory (DFT)
and molecular docking are used to study the electronic properties, reactivity, and binding
modes of quinoline derivatives.[24][25][26] Quantitative Structure-Activity Relationship (QSAR)
models help identify the key structural features required for biological activity, guiding the
synthesis of more potent and selective compounds.[27][28] These in-silico approaches reduce
the time and cost associated with traditional trial-and-error methods in drug development.[28]
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Conclusion

The quinoline scaffold is a testament to the power of a "privileged" structure in medicinal
chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse array of
biological targets, has cemented its role in the development of life-saving drugs for over a
century. From its origins in antimalarial therapy to its current prominence in oncology, the
guinoline core continues to provide a fertile ground for innovation. As our understanding of
disease biology deepens and synthetic methodologies advance, the quinoline scaffold is poised
to remain a cornerstone of drug discovery, enabling the development of the next generation of
targeted therapeutics.

References
Kumar, A., Singh, B., Sharma, P., & Kumar, D. (2021). Quinolines, a perpetual, multipurpose

scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639. [Link]

e Patel, K., Shah, S., & Shah, P. (2023). From Molecules to Medicine: The Remarkable
Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry,
39(3). [Link]

e Ajani, O. O., Tolu-Bolaji, O. O., & Adekoya, J. A. (2022). Recent advances in functionalized
quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
Frontiers in Chemistry, 10, 981149. [Link]

e Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
Pharmaguideline. [Link]

e Ajani, O. O., Tolu-Bolaji, O. O., & Adekoya, J. A. (2022). Recent advances in functionalized
quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
Frontiers in Chemistry, 10. [Link]

o ElI-Gamal, M. I, Al-Wareeth, D. H., Al-Zoubi, R. M., & Abdel-Maksoud, M. S. (2025). Recent
Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
ChemMedChem. [Link]

o Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance.
International Journal for Parasitology, 28(11), 1673-1680. [Link]

o Kaur, M., & Singh, M. (2018). Comprehensive review on current developments of quinoline-
based anticancer agents. Journal of the Iranian Chemical Society, 15(11), 2393-2424. [Link]

e Request PDF. (n.d.). Quinoline-derivatives as privileged scaffolds for medicinal and
pharmaceutical chemists: A comprehensive review.

e Moor, L. F. E., Vasconcelos, T. R. A., Reis, R. R., Pinto, L. S. S., & da Costa, T. M. (2021).
Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry,
21(16), 2209-2226. [Link]

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Kumar, S., Afzal, O., & Singh, A. (2022). Quinoline-derivatives as privileged scaffolds for
medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug
Design, 100(3), 389-418. [Link]

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance
and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]
Afanasyeva, D., & Bisyarin, M. A. (2020). Recent advances in the synthesis of biologically
and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40),
23843-23871. [Link]

Request PDF. (n.d.). Recent Advances of Quinoline-Based Small Molecules as Kinase
Inhibitors (2020-2024).

Slideshare. (n.d.).

Musah, Y., & Isyaka, A. (2022). Recent advances in chemistry and therapeutic potential of
functionalized quinoline motifs — a review. RSC Advances, 12(30), 19323-19343. [Link]

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2022). Review on
recent development of quinoline for anticancer activities. Journal of Molecular Structure,
1262, 133022. [Link]

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.
Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

Patel, D. R., & Shaikh, F. M. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES
USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

Popova, M., Tsenov, G., Zlatkov, A., & Pejov, L. (2018). Quinoline derivatives as possible
lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal
of Chemistry, 11(7), 1135-1151. [Link]

Ochoa-Puentes, C., Bauer, S., Kihnle, M., Bernhardt, G., Buschauer, A., & Konig, B. (2013).
Benzanilide—Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type
ABCG2 Modulators. ACS Medicinal Chemistry Letters, 4(11), 1049-1054. [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern
Drug Discovery. Pharma Compass. [Link]

Kumat, A., & Garg, P. (2014). Drug discovery studies on quinoline-based derivatives as
potential antimalarial agents. SAR and QSAR in Environmental Research, 25(3), 191-207.
[Link]

ResearchGate. (n.d.).

AVESIS. (2024).

Acar, C., & Yurttas, L. (2025).

Wikipedia. (n.d.). Quinine. [Link]

ResearchGate. (n.d.).

Semantic Scholar. (n.d.). Quinoline antimalarials: mechanisms of action and resistance.
[Link]

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
Expert Opinion on Drug Discovery, 12(6), 583-595. [Link]

MDPI. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [Link]
ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the...
[Link]

Al-Ostoot, F. H., Al-Ghorbani, M., & Kumar, R. S. (2023). Ligand-Based Design of Novel
Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening
Approach. Pharmaceuticals, 16(8), 1083. [Link]

ResearchGate. (n.d.). New Compounds with Bioisosteric Replacement of Classic Choline
Kinase Inhibitors Show Potent Antiplasmodial Activity. [Link]

Vasylenko, O., Klenina, O., Gzella, A., & Lesyk, R. (2024). Bioisosteric Replacement in the
Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity
of Novel[8][9][14]triazino[2,3-c]quinazolines. Molecules, 29(21), 5003. [Link]

ACS Omega. (2026). A Comparative Study on the Iron and Copper Binding Properties of 8-
Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.
[Link]

Kadela-Tomanek, M., Bebenek, E., Chrobak, E., & Boryczka, S. (2024).

American Chemical Society. (2025).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed
[pubmed.ncbi.nim.nih.gov]

2. pdf.benchchem.com [pdf.benchchem.com]
3. researchgate.net [researchgate.net]

4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—
Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline
and its analogues: a review - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b182843?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21428893/
https://pubmed.ncbi.nlm.nih.gov/21428893/
https://pdf.benchchem.com/1225/The_Enduring_Scaffold_A_Technical_Guide_to_the_Discovery_and_Applications_of_Quinoline_2_thiol_Compounds.pdf
https://www.researchgate.net/publication/361369968_Quinoline-derivatives_as_privileged_scaffolds_for_medicinal_and_pharmaceutical_chemists_A_comprehensive_review
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1074331/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.1074331/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9054321/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

6. Review on recent development of quinoline for anticancer activities - Arabian Journal of
Chemistry [arabjchem.org]

7. pubs.acs.org [pubs.acs.org]

8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and
its Derivatives — Oriental Journal of Chemistry [orientjchem.org]

9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline
[pharmaguideline.com]

10. iipseries.org [iipseries.org]

11. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional
pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nim.nih.gov]

12. Comprehensive review on current developments of quinoline-based anticancer agents -
Arabian Journal of Chemistry [arabjchem.org]

13. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs
— a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

14. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed
[pubmed.ncbi.nim.nih.gov]

15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
- PubMed [pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]
17. namiki-s.co.jp [namiki-s.co.jp]

18. researchgate.net [researchgate.net]
19. Quinine - Wikipedia [en.wikipedia.org]

20. Quinoline antimalarials: mechanisms of action and resistance - PubMed
[pubmed.ncbi.nim.nih.gov]

21. Quinoline antimalarials: mechanisms of action and resistance and prospects for new
agents - PubMed [pubmed.ncbi.nlm.nih.gov]

22. mdpi.com [mdpi.com]

23. Benzanilide—-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-
Type ABCG2 Modulators - PMC [pmc.ncbi.nim.nih.gov]

24. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic,
DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

25. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://pubs.acs.org/doi/10.1021/acsomega.5c06872
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.orientjchem.org/vol39no3/from-molecules-to-medicine-the-remarkable-pharmacological-odyssey-of-quinoline-and-its-derivatives/
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-.html
https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9859673/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubmed.ncbi.nlm.nih.gov/33618829/
https://pubmed.ncbi.nlm.nih.gov/33618829/
https://pubmed.ncbi.nlm.nih.gov/40356522/
https://pubmed.ncbi.nlm.nih.gov/40356522/
https://www.researchgate.net/publication/391702666_Recent_advances_of_quinoline-based_small_molecules_as_kinase_inhibitors_2020-2024
https://www.namiki-s.co.jp/upload/news_old/130920491069.pdf
https://www.researchgate.net/figure/EGFR-inhibitors-developed-through-bioisosteric-replacement-of-the-quinazoline-moiety-of_fig8_344698313
https://en.wikipedia.org/wiki/Quinine
https://pubmed.ncbi.nlm.nih.gov/9088993/
https://pubmed.ncbi.nlm.nih.gov/9088993/
https://pubmed.ncbi.nlm.nih.gov/9719345/
https://pubmed.ncbi.nlm.nih.gov/9719345/
https://www.mdpi.com/1420-3049/24/12/2271
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027546/
https://arabjchem.org/quinoline-derivatives-as-possible-lead-compounds-for-anti-malarial-drugs-spectroscopic-dft-and-md-study/
https://arabjchem.org/quinoline-derivatives-as-possible-lead-compounds-for-anti-malarial-drugs-spectroscopic-dft-and-md-study/
https://abis-files.ankara.edu.tr/avesis/459a7e66-2cb0-4b1c-86f9-ca98623bf54d?AWSAccessKeyId=IWSFAYG2FPIW95WAB9B5&Expires=1768062087&Signature=vJx7CdjSUJeG7v6J6ZPdPdNRaBs%3D
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 26. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted
Quinoline Derivatives - PubMed [pubmed.ncbi.nim.nih.gov]

e 27. tandfonline.com [tandfonline.com]

o 28. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An
In-Silico Virtual Screening Approach [mdpi.com]

 To cite this document: BenchChem. [The Quinoline Scaffold: A Cornerstone of Modern
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182843#quinoline-scaffold-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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